

# Comprehensive Spectroscopic Profile: 2'-Chloro-3-phenylpropiophenone

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## Compound of Interest

Compound Name: *2'-Chloro-3-phenylpropiophenone*

CAS No.: 898764-45-9

Cat. No.: B1343419

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## Executive Summary & Chemical Identity

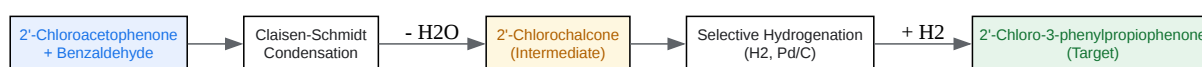
**2'-Chloro-3-phenylpropiophenone** represents a critical intermediate in the synthesis of substituted dihydrochalcones and potential central nervous system (CNS) active agents. Unlike its isomer 3-(2-chlorophenyl)propiophenone, this molecule features the chlorine substituent on the benzoyl ring (Ring A), introducing significant steric and electronic effects that alter its spectroscopic signature.

Parameter	Data
IUPAC Name	1-(2-chlorophenyl)-3-phenylpropan-1-one
Common Name	2'-Chloro-dihydrochalcone
CAS Registry	898764-45-9
Molecular Formula	C <sub>15</sub> H <sub>13</sub> ClO
Molecular Weight	244.72 g/mol
Monoisotopic Mass	244.0655 Da
Physical State	Viscous oil or low-melting solid (approx.[1] mp 30–40 °C predicted)

## Synthesis & Impurity Profile

Understanding the synthetic origin is essential for interpreting spectroscopic impurities (e.g., solvent peaks, unreacted starting materials).

- Primary Route: Catalytic hydrogenation of 2'-chlorochalcone.
- Key Impurities:
  - 2'-Chlorochalcone:[2] Olefinic protons at  $\delta$  7.5–8.0 ppm (doublets, J~15 Hz).
  - 2'-Chloroacetophenone:[3] Singlet at  $\delta$  2.6 ppm (methyl ketone).
  - Benzaldehyde: Aldehyde proton at  $\delta$  10.0 ppm.[3]



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Figure 1: Synthetic pathway illustrating the origin of the dihydrochalcone scaffold.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The 2'-chloro substituent exerts a steric ortho-effect, twisting the carbonyl group out of coplanarity with the benzene ring. This results in a distinct shielding pattern compared to unsubstituted propiophenone.

### $^1\text{H}$ NMR Analysis (400 MHz, $\text{CDCl}_3$ )

The spectrum is characterized by two distinct aromatic systems and a flexible ethylene linker.

Shift ( $\delta$ ppm)	Mult.	Integration	Coupling (Hz)	Assignment	Structural Logic
7.35 – 7.45	m	2H	-	H-3', H-6' (Ring A)	H-6' is typically deshielded by C=O, but steric twist by 2-Cl reduces this effect compared to propiophenone.
7.25 – 7.32	m	4H	-	H-4', H-5' (Ring A) + H-m (Ring B)	Overlapping aromatic region.
7.18 – 7.22	m	3H	-	H-o, H-p (Ring B)	Standard monosubstituted phenyl group (Ring B).
3.25	t	2H	J = 7.4	$\alpha$ -CH <sub>2</sub> (-CO-CH <sub>2</sub> -)	Deshielded by adjacent carbonyl. Triplet due to $\beta$ -CH <sub>2</sub> .
3.05	t	2H	J = 7.4	$\beta$ -CH <sub>2</sub> (-CH <sub>2</sub> -Ph)	Deshielded by phenyl ring (Ring B).

Diagnostic Feature: The 2'-Cl substituent prevents the typical "roofing" effect seen in symmetric systems. The  $\alpha$ -CH<sub>2</sub> protons (3.25 ppm) are significantly downfield of standard alkyl chains due to the anisotropic cone of the carbonyl.

## <sup>13</sup>C NMR Analysis (100 MHz, CDCl<sub>3</sub>)

Shift (δ ppm)	Carbon Type	Assignment	Notes
203.5	C=O	Carbonyl	Slightly upfield vs. propiophenone (200.5) due to steric inhibition of resonance.
141.2	Cq	C-1 (Ring B)	Ipsso carbon of the 3-phenyl ring.
139.5	Cq	C-1' (Ring A)	Ipsso carbon attached to C=O.
131.5	Cq	C-2' (Ring A)	C-Cl carbon (distinctive weak intensity).
130.8	CH	C-6' (Ring A)	Ortho to carbonyl.
129.5	CH	C-3' (Ring A)	Ortho to chlorine.
128.5	CH	C-meta (Ring B)	Standard phenyl signal.
128.3	CH	C-ortho (Ring B)[4]	Standard phenyl signal.
126.9	CH	C-4', C-5'	Ring A meta/para positions.
126.1	CH	C-para (Ring B)	
44.8	CH <sub>2</sub>	α-CH <sub>2</sub>	Carbonyl-adjacent methylene.
30.2	CH <sub>2</sub>	β-CH <sub>2</sub>	Benzylic methylene.

## Infrared (IR) Spectroscopy

The IR spectrum validates the functional groups, specifically the ketone and the aryl chloride.

- C=O Stretch (1705–1695  $\text{cm}^{-1}$ ):
  - Observation: Higher frequency than typical conjugated ketones ( $\sim 1685 \text{ cm}^{-1}$ ).
  - Mechanism:[5][6] The bulky 2'-chloro group forces the carbonyl out of the benzene plane, reducing  $\pi$ - $\pi$  conjugation (steric inhibition of resonance), giving the carbonyl more "aliphatic" character.
- C-H Stretch (Aromatic) (3060  $\text{cm}^{-1}$ ): Weak intensity.
- C-H Stretch (Aliphatic) (2930, 2860  $\text{cm}^{-1}$ ): Methylene linker modes.
- Aryl C-Cl Stretch (1050–1080  $\text{cm}^{-1}$ ): Characteristic band for chloroarenes.
- Ring Breathing (1590, 1470  $\text{cm}^{-1}$ ): Aromatic skeletal vibrations.

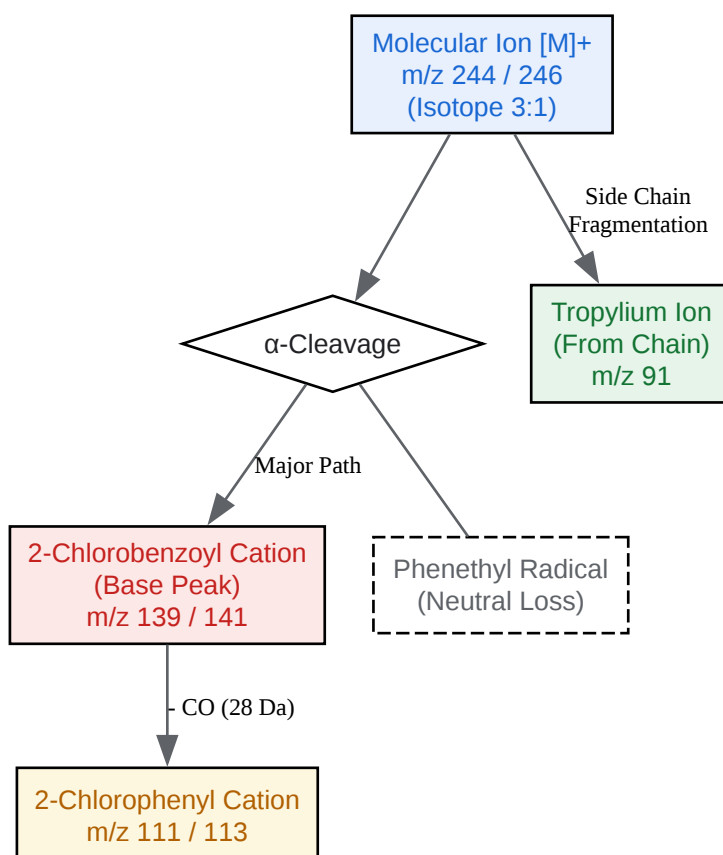
## Mass Spectrometry (MS) - EI Mode

The fragmentation pattern is dominated by  $\alpha$ -cleavage adjacent to the carbonyl group. Unlike alkyl ketones, the McLafferty rearrangement is suppressed because the  $\gamma$ -hydrogens are part of the aromatic Ring B system.

### Fragmentation Pathway[5][7]

- Molecular Ion  $[\text{M}]^+$ :  $m/z$  244 (100%) / 246 (33%). Characteristic 3:1 chlorine isotope pattern.
- Base Peak ( $\alpha$ -Cleavage):  $m/z$  139/141.
  - Structure: 2-Chlorobenzoyl cation  $[\text{2-Cl-C}_6\text{H}_4\text{-C}\equiv\text{O}]^+$ .
  - Mechanism:[5][6] Cleavage of the bond between the carbonyl carbon and the  $\alpha$ -methylene.
- Tropylium Ion:  $m/z$  91.
  - Structure:  $[\text{C}_7\text{H}_7]^+$ .
  - Origin: Derived from the 3-phenylpropyl chain (Ring B) after cleavage and rearrangement.

- Phenyl Cation: m/z 111/113.
  - Structure:  $[2\text{-Cl-C}_6\text{H}_4]^+$ .
  - Origin: Loss of CO (28 Da) from the base peak (m/z 139).



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Figure 2: Electron Ionization (EI) fragmentation pathway highlighting the diagnostic  $\alpha$ -cleavage.

## Experimental Protocols

### Sample Preparation for NMR

- Solvent Selection: Use  $\text{CDCl}_3$  (Chloroform-d) as the standard solvent. Ensure it is neutralized (filtered through basic alumina) if the sample is acid-sensitive, though this ketone is generally stable.
- Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent.

- Reference: Calibrate to the residual  $\text{CHCl}_3$  peak at  $\delta$  7.26 ppm ( $^1\text{H}$ ) and  $\delta$  77.16 ppm ( $^{13}\text{C}$ ).

## Sample Preparation for GC-MS

- Dilution: Prepare a 100  $\mu\text{g}/\text{mL}$  solution in Methanol or Ethyl Acetate.
- Injection: 1  $\mu\text{L}$  split injection (split ratio 20:1).
- Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).
- Temperature Program: Start at 80°C (hold 1 min), ramp 20°C/min to 280°C. The compound typically elutes late due to high boiling point.

## References

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- MS Fragmentation of Propiophenones: NIST Mass Spectrometry Data Center. NIST Standard Reference Database 1A. [Link](#)

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